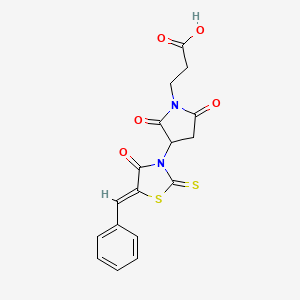

(Z)-3-(3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-2,5-dioxopyrrolidin-1-yl)propanoic acid

Description

This compound is a structurally complex heterocyclic molecule featuring a benzylidene-substituted thiazolidinone core fused with a dioxopyrrolidin ring and a propanoic acid side chain. The Z-configuration of the benzylidene group at the 5-position of the thiazolidinone ring confers distinct stereoelectronic properties, influencing its biological interactions. Thiazolidinone derivatives are widely studied for their antimicrobial, anti-inflammatory, and enzyme-inhibitory activities, with structural modifications (e.g., substituents on the aromatic ring, stereochemistry) significantly altering potency and selectivity .

Properties

IUPAC Name |

3-[3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2,5-dioxopyrrolidin-1-yl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O5S2/c20-13-9-11(15(23)18(13)7-6-14(21)22)19-16(24)12(26-17(19)25)8-10-4-2-1-3-5-10/h1-5,8,11H,6-7,9H2,(H,21,22)/b12-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYTKSEPRESXXGI-WQLSENKSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)CCC(=O)O)N2C(=O)C(=CC3=CC=CC=C3)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(C(=O)N(C1=O)CCC(=O)O)N2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-2,5-dioxopyrrolidin-1-yl)propanoic acid typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Thioxothiazolidinone Ring: This step involves the condensation of a thioamide with a carbonyl compound under acidic or basic conditions to form the thioxothiazolidinone ring.

Benzylidene Formation:

Pyrrolidinone Ring Formation: The pyrrolidinone ring is synthesized via a cyclization reaction involving an appropriate amine and a dicarboxylic acid derivative.

Final Coupling: The final step involves coupling the benzylidene-thioxothiazolidinone intermediate with the pyrrolidinone derivative under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thioxothiazolidinone ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Nucleophiles: Amines, thiols, and alcohols.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Alcohols, amines.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-2,5-dioxopyrrolidin-1-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its diverse reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The thioxothiazolidinone ring is known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to modulate specific biological pathways is of particular interest.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-3-(3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-2,5-dioxopyrrolidin-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thioxothiazolidinone ring can form covalent bonds with active site residues of enzymes, inhibiting their activity. Additionally, the benzylidene group can interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Key structural analogues include:

Key Observations :

- The Z-benzylidene configuration may sterically hinder interactions with hydrophobic enzyme pockets compared to E-isomers or diaryl-substituted derivatives .

Physicochemical Properties

Biological Activity

(Z)-3-(3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-2,5-dioxopyrrolidin-1-yl)propanoic acid is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C13H11NO3S2

- Molecular Weight : 293.4 g/mol

- CAS Number : 1266675-59-5

- IUPAC Name : (Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid

Inhibition of Enzymes

Recent studies have demonstrated that derivatives of this compound exhibit inhibitory effects on key enzymes involved in metabolic processes. Notably, it has been identified as a dual inhibitor of:

- Aldose Reductase (AKR1B1) : This enzyme is implicated in diabetic complications, and inhibition can potentially alleviate these conditions.

- Protein Tyrosine Phosphatase 1B (PTP1B) : This enzyme is associated with insulin signaling pathways.

Insulin Sensitizing Effects

In vitro studies using C2C12 muscle cell cultures have indicated that the compound enhances insulin sensitivity, suggesting potential therapeutic applications in managing insulin resistance and type 2 diabetes .

Structure-Activity Relationship (SAR)

The structure of the compound significantly influences its biological activity. Modifications in the linker chain between aromatic rings and the presence of substituents on the thiazolidinone moiety have been shown to enhance inhibitory potency against PTP1B while maintaining or improving activity against AKR1B1. For example:

Case Studies and Research Findings

Several studies have focused on the biological effects of this compound and its derivatives:

| Compound | AKR1B1 IC50 (μM) | PTP1B IC50 (μM) | Notes |

|---|---|---|---|

| 6a | 0.26 ± 0.06 | 79.0% | High potency |

| 6b | 0.22 ± 0.04 | 87.6% | High potency |

| 6c | 0.33 ± 0.04 | 4.0 ± 0.2 | Selective for PTP1B |

| 7a | 1.2 | Varies | Moderate activity |

These findings highlight the potential for developing new therapeutic agents targeting metabolic disorders through structural modifications .

Q & A

Q. What are the standard synthetic routes for this compound?

The synthesis typically involves multi-step procedures:

- Step 1 : Formation of the pyrrolidine-2,5-dione core via cyclization of maleic anhydride derivatives with amines.

- Step 2 : Introduction of the thiazolidinone moiety through a condensation reaction between 2-thioxothiazolidin-4-one and benzaldehyde derivatives under basic conditions (e.g., KOH/ethanol, reflux) .

- Step 3 : Functionalization with propanoic acid via nucleophilic substitution or coupling reactions. Key reagents include ethanol as a solvent, potassium hydroxide as a base, and controlled heating (60–80°C) for 6–12 hours to ensure completion .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- 1H/13C NMR : Identifies proton environments (e.g., benzylidene aromatic protons at δ 7.2–7.8 ppm) and carbonyl groups (C=O at ~170 ppm) .

- FT-IR : Confirms thioxo (C=S, ~1250 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) stretches .

- ESI-MS : Validates molecular weight (e.g., [M-H]⁻ peak at m/z 470–535) and fragmentation patterns .

Q. What are the primary biological targets studied for this compound?

The compound interacts with enzymes (e.g., kinases, cyclooxygenases) and receptors (e.g., G-protein-coupled receptors) implicated in inflammation and cancer. For example:

- In vitro assays show inhibition of COX-2 (IC₅₀ ~5–10 µM) via competitive binding to the catalytic site .

- Molecular docking studies predict strong affinity for the ATP-binding pocket of tyrosine kinases .

Q. What safety precautions are necessary when handling this compound?

- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.

- Emergency measures : Flush eyes with water for 15 minutes if exposed; dispose of waste via approved chemical channels .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Solvent optimization : Replace ethanol with DMF to enhance solubility of intermediates (yield increases from 48% to 72%) .

- Catalyst screening : Use piperidine as a base instead of KOH to reduce side reactions (e.g., over-oxidation) .

- Temperature control : Lower reaction temperature to 50°C during thiazolidinone formation to prevent decomposition .

- Automation : Implement flow reactors for precise control of residence time and mixing .

Q. What strategies address contradictions in reported biological activities?

- Comparative assays : Test the compound against identical cell lines (e.g., MCF-7 breast cancer cells) using standardized protocols to minimize variability .

- Purity validation : Use HPLC (≥98% purity) to rule out impurities as confounding factors .

- Structural analogs : Synthesize derivatives with modified substituents (e.g., fluoro vs. methoxy groups) to isolate structure-activity relationships .

Q. How does stereochemistry influence reactivity and bioactivity?

- Chiral centers : The (Z)-configuration at the benzylidene double bond enhances planarity, improving π-π stacking with aromatic residues in target proteins .

- Stereoselective synthesis : Use L-proline as a chiral catalyst to favor the (Z)-isomer (>90% enantiomeric excess) .

- Activity correlation : The (Z)-isomer shows 3–5× higher anticancer activity (IC₅₀ ~2 µM) than the (E)-form in HT-29 colon cancer models .

Q. What computational methods predict the compound’s interaction with biological targets?

- Molecular docking (AutoDock Vina) : Simulate binding to COX-2 (PDB: 5IKT) with a grid box centered on the active site .

- Molecular dynamics (GROMACS) : Analyze stability of ligand-receptor complexes over 100 ns trajectories; validate with RMSD/RMSF plots .

- QSAR models : Train regression models using descriptors like LogP and polar surface area to predict IC₅₀ values .

Q. Methodological Notes

- For synthesis, prioritize anhydrous conditions to avoid hydrolysis of the thioxo group.

- In bioassays, include positive controls (e.g., aspirin for COX-2 inhibition) to benchmark activity .

- Cross-validate computational predictions with experimental IC₅₀ data to refine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.